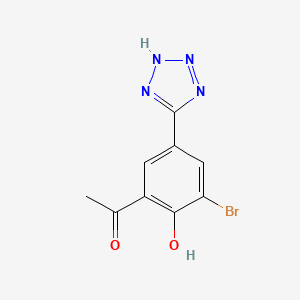
2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a bromine atom, and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a suitable cyclohexadienone derivative, followed by the introduction of the tetrazole ring through a cyclization reaction. The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of de-brominated products
Substitution: Formation of substituted derivatives with various functional groups
科学研究应用
2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tetrazole ring can enhance binding affinity to certain proteins, while the bromine atom can participate in halogen bonding interactions.
相似化合物的比较
Similar Compounds
- 2-Acetyl-6-chloro-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
- 2-Acetyl-6-fluoro-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
- 2-Acetyl-6-iodo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
Uniqueness
The uniqueness of 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one lies in the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.
属性
CAS 编号 |
400008-38-0 |
|---|---|
分子式 |
C9H7BrN4O2 |
分子量 |
283.08 g/mol |
IUPAC 名称 |
1-[3-bromo-2-hydroxy-5-(2H-tetrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrN4O2/c1-4(15)6-2-5(3-7(10)8(6)16)9-11-13-14-12-9/h2-3,16H,1H3,(H,11,12,13,14) |
InChI 键 |
XIDMVNQDMGDBSG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=CC(=C1)C2=NNN=N2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


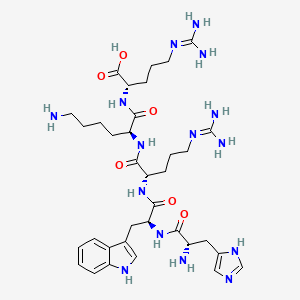
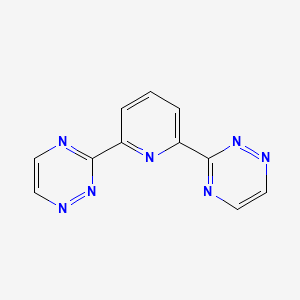
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)
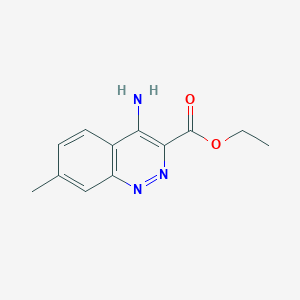

![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
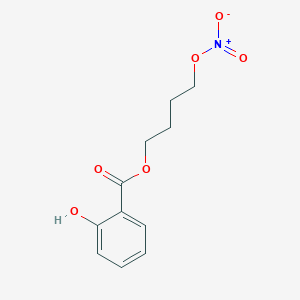
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)
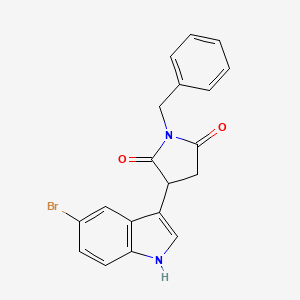
![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)

